molecular formula C8H3F7O2 B14045583 1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene

Cat. No.: B14045583
M. Wt: 264.10 g/mol
InChI Key: JWVNUDZMFHAZPU-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is a polyfluorinated aromatic compound characterized by fluorine substituents at positions 1 and 5, a difluoromethoxy (-OCF₂H) group at position 2, and a trifluoromethoxy (-OCF₃) group at position 2. This combination of electron-withdrawing substituents imparts unique electronic and steric properties, making it relevant for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H3F7O2

Molecular Weight

264.10 g/mol

IUPAC Name

2-(difluoromethoxy)-1,5-difluoro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3F7O2/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H

InChI Key

JWVNUDZMFHAZPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)OC(F)F)F)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Fluorination

A common approach begins with halogenated benzene derivatives such as 1-chloro-2-trifluoromethoxybenzene or related substituted phenyl bromides. These intermediates can be prepared or procured commercially and then further functionalized.

  • For example, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene has been synthesized via Grignard reaction starting from the corresponding bromide and magnesium in tetrahydrofuran (THF), followed by quenching with trimethyl borate at low temperatures (-78 °C), yielding boronic acid intermediates useful for further coupling reactions.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCHF2) substituent is introduced by nucleophilic substitution of halogenated aromatics or via alkali-catalyzed reaction of halogenated heterocycles with difluoromethanol.

  • A reported method involves reacting 5-halo-1-methylpyrazole with difluoromethanol under alkaline conditions in tetrahydrofuran, refluxing until completion. The product, 1-methyl-5-difluoromethoxypyrazole, was isolated with an 80.2% yield and 99% purity.

  • This method can be adapted to benzene derivatives, where the halogenated aromatic compound undergoes substitution with difluoromethanol or its equivalents in the presence of a base.

Introduction of Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is more challenging to install due to its instability and reactivity. Common strategies include:

  • Copper(I)-catalyzed nucleophilic aromatic substitution on halogenated aromatic precursors with trifluoromethoxide sources.

  • Photoredox catalysis for trifluoromethylation of difluoromethoxy-substituted aromatics using trifluoroiodomethane under visible light irradiation with iridium-based photocatalysts, yielding trifluoromethylated products with high efficiency (up to 88.7% yield).

  • In one example, 1-methyl-5-difluoromethoxypyrazole was reacted with trifluoroiodomethane under Ir(ppy)3 catalysis and white LED light to afford 5-difluoromethoxy-3-trifluoromethyl-1-methylpyrazole in 88.7% yield. This approach can be conceptually extended to benzene derivatives.

Catalytic Systems and Conditions

  • Copper(I) chloride is frequently employed as a catalyst for nucleophilic aromatic substitution reactions involving fluorinated intermediates at elevated temperatures (200–280 °C).

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been used to couple boronic acid intermediates with halogenated trifluoromethylated aromatics in THF/water mixtures at 80 °C, yielding products in moderate to good yields (e.g., 57%).

  • Photoredox catalysis with iridium complexes under visible light provides a mild and efficient route for trifluoromethylation steps.

Data Summary Table of Key Preparation Steps

Step Reaction Type Starting Material Reagents / Catalysts Conditions Yield (%) Notes
1 Grignard formation & boronation 1-bromo-3-fluoro-5-(trifluoromethyl)benzene Mg, I2, THF; then trimethyl borate 45 °C initiation; -78 °C addition 57 Boronic acid intermediate for cross-coupling
2 Nucleophilic substitution 5-halo-1-methylpyrazole Difluoromethanol, NaOH, THF Reflux at elevated temperature 80.2 Formation of difluoromethoxy group
3 Photoredox trifluoromethylation 1-methyl-5-difluoromethoxypyrazole Trifluoroiodomethane, Ir(ppy)3, LED Room temp, N2 atmosphere, visible light 88.7 Introduction of trifluoromethoxy group
4 Copper(I)-catalyzed substitution 1-chloro-2-trifluoromethoxybenzene NH3, CuCl, water 200–280 °C Not specified Used for related trifluoromethoxy aniline synthesis

Research Findings and Analysis

  • The combination of halogenated aromatic precursors with fluorinated alkoxy groups is best achieved through stepwise introduction of each substituent due to differing reactivities and stability concerns.

  • High temperatures and suitable catalysts (copper or palladium) are essential for nucleophilic aromatic substitution involving fluorinated groups.

  • Photoredox catalysis represents a significant advancement, allowing milder conditions and higher selectivity for trifluoromethylation steps.

  • The yields reported in literature for analogous compounds range from moderate (50–60%) to high (80–90%), indicating that optimization of reaction conditions can significantly improve efficiency.

  • Purification typically involves extraction, drying over anhydrous salts, and chromatographic separation to achieve high purity (>95%).

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to its desired effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s electronic profile is dominated by the electron-withdrawing effects of fluorine and fluorinated alkoxy groups. Key comparisons include:

Compound Substituents Electron Effects
Target Compound 1,5-F; 2-OCF₂H; 3-OCF₃ Strong deactivation due to cumulative EWGs; meta/para-directing for electrophiles.
1-Bromo-3-(trifluoromethoxy)benzene 1-Br; 3-OCF₃ Moderate deactivation (Br is less electronegative than F); meta-directing.
1,5-Dichloro-3-Methoxy-2-nitrobenzene 1,5-Cl; 3-OCH₃; 2-NO₂ Extreme deactivation (NO₂ > OCF₃); ortho/para-directing inhibited by steric hindrance.
2,6-Difluoro-3-methoxyphenylboronic Acid 2,6-F; 3-OCH₃; B(OH)₂ Moderate deactivation (OCH₃ is EDG; F is EWG); boronic acid enables cross-coupling.

Key Insights :

  • The target compound’s trifluoromethoxy group is a stronger electron-withdrawing group (EWG) than methoxy (-OCH₃) but weaker than nitro (-NO₂) .
  • Difluoromethoxy (-OCF₂H) offers intermediate electronegativity between methoxy and trifluoromethoxy, balancing solubility and reactivity.

Physical Properties

Fluorination significantly impacts boiling points, density, and lipophilicity:

Compound Boiling Point Density (g/cm³) Lipophilicity (LogP)*
Target Compound ~180–200°C (est.) ~1.55–1.65 (est.) High (≥3.0)
1-Bromo-4-(trifluoromethoxy)benzene 153–155°C 1.62 Moderate (~2.5)
1,5-Dichloro-3-Methoxy-2-nitrobenzene N/A N/A Low (~1.8) due to -NO₂

*Estimated based on substituent contributions.*

Key Insights :

  • The target compound’s high fluorine content increases density and lipophilicity compared to chloro or nitro analogs, enhancing membrane permeability in bioactive applications.
  • Brominated analogs (e.g., ) exhibit lower boiling points due to weaker intermolecular forces compared to fluorinated compounds.

Biological Activity

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound with significant potential in medicinal chemistry and agrochemicals. Its unique molecular structure, characterized by multiple fluorine and methoxy substituents, enhances its stability and reactivity, making it an interesting candidate for various biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H3F7O2
  • Molecular Weight : 264.10 g/mol
  • CAS Number : 1804417-23-9

The presence of fluorine atoms in the structure increases lipophilicity and alters electronic properties, which can significantly influence biological interactions.

Preliminary studies indicate that this compound may interact with specific enzymes or receptors in metabolic pathways. The exact mechanism remains under investigation; however, its structural similarities to other bioactive compounds suggest potential roles in inhibiting key metabolic processes.

Biological Activity Data

Recent research has highlighted various aspects of the biological activity of this compound:

Biological Target Activity Observed Reference
Enzymatic InhibitionPotential inhibition of oxidative phosphorylation pathways
CytotoxicityInduced cytotoxic effects in cancer cell lines
Receptor InteractionPossible modulation of receptor signaling pathways

Case Studies

  • Cytotoxicity in Cancer Cells
    A study evaluated the compound's effects on pancreatic cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a chemotherapeutic agent. The compound exhibited an IC50 value comparable to known cytotoxic agents, suggesting significant potency against cancer cells reliant on aerobic metabolism.
  • Enzyme Inhibition
    Investigations into the compound's interaction with mitochondrial Complex I revealed substantial inhibitory effects. This inhibition leads to decreased ATP production in cells utilizing oxidative phosphorylation, positioning the compound as a candidate for further development as an anti-cancer agent targeting energy metabolism.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes starting from simpler fluorobenzene derivatives. Specific conditions and reagents are crucial to optimize yields and minimize side reactions.

Potential Applications

The unique properties of this compound suggest various applications:

  • Pharmaceuticals : As a lead compound for developing new anticancer therapies.
  • Agrochemicals : Due to its stability and reactivity profile, it may serve as a building block for designing new pesticides or herbicides.

Q & A

Basic: What are the recommended synthetic routes for 1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential halogenation and alkoxylation steps. For fluorination, electrophilic aromatic substitution (EAS) with fluorine donors like Selectfluor® under anhydrous conditions is preferred. Difluoromethoxy and trifluoromethoxy groups can be introduced via Ullmann coupling or nucleophilic substitution using Cu(I) catalysts . Optimization strategies include:

  • Temperature Control: Maintain ≤ 80°C to prevent decomposition of labile fluorinated intermediates .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in EAS .
  • Catalyst Loading: 10–15 mol% CuI for efficient coupling of alkoxy groups .

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